4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol

Lipophilicity Membrane permeability Drug-likeness

4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol (PubChem CID 51370423; molecular formula C₁₇H₁₆O; MW 236.31 g/mol) is a tertiary diaryl propargylic alcohol featuring a phenyl group at C2 and a 3-methylphenyl (m-tolyl) substituent at C4 of the but-3-yne backbone. Its computed physicochemical descriptors include an XLogP3 of 3.7, a topological polar surface area (TPSA) of 20.2 Ų, one hydrogen bond donor and one acceptor, and three rotatable bonds.

Molecular Formula C17H16O
Molecular Weight 236.314
Cat. No. B1182439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol
Molecular FormulaC17H16O
Molecular Weight236.314
Structural Identifiers
SMILESCC1=CC=CC(=C1)C#CC(C)(C2=CC=CC=C2)O
InChIInChI=1S/C17H16O/c1-14-7-6-8-15(13-14)11-12-17(2,18)16-9-4-3-5-10-16/h3-10,13,18H,1-2H3
InChIKeyKWQUUNAVQVAKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol: Core Identity and Procurement-Relevant Physicochemical Profile


4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol (PubChem CID 51370423; molecular formula C₁₇H₁₆O; MW 236.31 g/mol) is a tertiary diaryl propargylic alcohol featuring a phenyl group at C2 and a 3-methylphenyl (m-tolyl) substituent at C4 of the but-3-yne backbone [1]. Its computed physicochemical descriptors include an XLogP3 of 3.7, a topological polar surface area (TPSA) of 20.2 Ų, one hydrogen bond donor and one acceptor, and three rotatable bonds [1]. The compound is listed in multiple commercial screening libraries under catalog identifiers including STL112776, AKOS005737666, and AO-365/43473446, and has been evaluated in at least two distinct biochemical assay contexts: antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes at 10 µM [2], and in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM .

Why 4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol Cannot Be Replaced by Simpler Propargylic Alcohols


Within the propargylic alcohol class, compounds sharing the but-3-yn-2-ol scaffold can exhibit fundamentally different biological profiles depending on the nature of the C2 and C4 substituents. The target compound possesses a tertiary alcohol center with two distinct aryl rings—a phenyl and an m-tolyl group—yielding a calculated XLogP3 of 3.7, which is substantially higher than the parent compound 2-phenyl-3-butyn-2-ol (CAS 127-66-2; XLogP3 = 1.5; MW = 146.19) and the monoaryl analog 2-methyl-4-phenyl-3-butyn-2-ol (CAS 1719-19-3; LogP range 1.81–3.02; MW = 160.22) [1]. The secondary alcohol analog 4-(3-methylphenyl)-3-butyn-2-ol (CAS 265660-98-8; MW = 160.21) lacks both the C2-phenyl group and the tertiary alcohol center, rendering it oxidizable by alcohol dehydrogenase—a metabolic pathway unavailable to the target compound's tertiary alcohol [2]. These structural distinctions predict differences in membrane permeability, cytochrome P450 binding affinity, metabolic stability, and binuclear enzyme inhibition potential, making generic substitution scientifically unjustifiable without confirmatory comparative data [3].

Quantitative Differentiation Evidence for 4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol Versus Structural Analogs


Lipophilicity Advantage Over Parent 2-Phenyl-3-butyn-2-ol (ΔXLogP3 = 2.2 Log Units)

The target compound has a computed XLogP3 of 3.7, representing a 2.2 log unit increase over the parent compound 2-phenyl-3-butyn-2-ol (CAS 127-66-2; XLogP3 = 1.5) [1]. This difference, driven by the addition of the 3-methylphenyl ring at C4, places the target compound in a lipophilicity range associated with enhanced passive membrane permeability while remaining within generally acceptable drug-like property space (XLogP3 < 5). The monoaryl comparator 2-methyl-4-phenyl-3-butyn-2-ol (CAS 1719-19-3) has a reported ACD/LogP of approximately 3.02 and a Molbase LogP of approximately 1.81 , both lower than the target compound's value.

Lipophilicity Membrane permeability Drug-likeness

Tertiary Alcohol Confers Metabolic Resistance to Alcohol Dehydrogenase Compared to Secondary Alcohol Analog 265660-98-8

The target compound contains a tertiary hydroxyl group at C2 (quaternary carbon bearing –OH, –CH₃, –C₆H₅, and –C≡C–Ar), which cannot be oxidized to a ketone by alcohol dehydrogenase (ADH). In contrast, the closest secondary alcohol analog, 4-(3-methylphenyl)-3-butyn-2-ol (CAS 265660-98-8; MW 160.21), bears a secondary –OH that is a substrate for ADH-mediated oxidation to the corresponding α,β-acetylenic ketone . Research on acetylenic alcohol toxicity has established that primary and secondary propargylic alcohols undergo metabolic activation to electrophilic α,β-unsaturated aldehydes or ketones via ADH, whereas tertiary propargylic alcohols are not metabolically activated through this pathway [1].

Metabolic stability Alcohol dehydrogenase Proelectrophile activation

Diaryl Architecture Matches the Pharmacophore for Binuclear Enzyme (Tyrosinase) Inhibition

The target compound's 1,4-diarylbut-3-yn-2-ol scaffold positions two aromatic rings (phenyl and m-tolyl) across an acetylenic spacer, structurally resembling the diarylalkane pharmacophore described in patents and literature as capable of inhibiting binuclear copper enzymes, particularly tyrosinase [1]. US Patent 8,759,365 and related literature describe diarylalkanes and diarylalkanols as potent inhibitors of tyrosinase through a mechanism involving binding to the binuclear copper active site [1]. While the specific IC₅₀ of the target compound against mushroom or human tyrosinase has not been published in peer-reviewed literature, screening databases at Aladdin and BindingDB contain tyrosinase inhibition entries for structurally related diaryl acetylenic alcohols [2]. By contrast, the monoaryl comparators 2-phenyl-3-butyn-2-ol (CAS 127-66-2) and 2-methyl-4-phenyl-3-butyn-2-ol (CAS 1719-19-3) each possess only a single aromatic ring, lacking the second aryl moiety believed necessary for optimal engagement with both copper centers of the binuclear active site.

Tyrosinase inhibition Binuclear enzyme Melanogenesis Diarylalkane

CYP Inhibition Potential Differentiated by Alignment with Optimal Lipophilicity for CYP2E1 Binding

The propargylic alcohol moiety is a recognized pharmacophore for cytochrome P450 inhibition, particularly CYP2E1, where metabolic activation of the acetylenic group generates a reactive intermediate that can covalently modify the enzyme [1]. Structure-activity studies on CYP2E1 inhibition have identified an optimal log D₇.₄ value of approximately 2.4 for maximal inhibitory potency, with lipophilicity as the primary determinant [2]. The target compound, with an XLogP3 of 3.7, is closer to this optimum than the parent 2-phenyl-3-butyn-2-ol (XLogP3 1.5; Δ = 0.9 below optimum) and the comparator 4-(3-methylphenyl)-3-butyn-2-ol (estimated logP ~2.0–2.5, but a secondary alcohol susceptible to competing ADH-mediated clearance). This alignment suggests the target compound may possess superior CYP2E1 engagement potential compared to less lipophilic analogs, although direct comparative IC₅₀ data are not available.

CYP2E1 inhibition Cytochrome P450 Lipophilicity optimization Metabolic activation

Screening-Level P2X3 Antagonist Activity Not Shared by Simpler Analogs in Public Databases

The target compound has been specifically evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes at a test concentration of 10 µM, as recorded in ChEMBL assay CHEMBL884064 [1]. P2X3 is a ligand-gated ion channel implicated in chronic pain, cough, and sensory neurotransmission [2]. While a quantitative IC₅₀ or % inhibition value is not publicly annotated for this specific entry, the fact that the compound was selected and tested in this targeted assay distinguishes it from the simpler analogs 2-phenyl-3-butyn-2-ol (CAS 127-66-2), 2-methyl-4-phenyl-3-butyn-2-ol (CAS 1719-19-3), and 4-(3-methylphenyl)-3-butyn-2-ol (CAS 265660-98-8), for which no P2X3 screening data are available in ChEMBL or BindingDB.

P2X3 receptor Purinoceptor antagonist Pain Ion channel

Optimal Research and Procurement Scenarios for 4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol


Tyrosinase/Melanogenesis SAR Programs Requiring a Diaryl Acetylenic Scaffold

The target compound's 1,4-diarylbut-3-yn-2-ol architecture provides the minimal two-ring pharmacophore for engaging the binuclear copper active site of tyrosinase, as described in the diarylalkane inhibitor patent literature [1]. Unlike monoaryl analogs that lack the second aryl ring necessary for bridging both copper centers, the target compound can serve as a validated starting scaffold for systematic SAR expansion through substitution of either the phenyl or m-tolyl ring. Procurement is justified when the research objective is to explore the structure-activity determinants of binuclear enzyme inhibition using a scaffold that already satisfies the two-aromatic-ring spatial requirement.

CYP2E1 Inhibition Studies Requiring Optimized Lipophilicity Without ADH-Mediated Metabolic Interference

For experiments investigating CYP2E1 inhibition or CYP-mediated metabolic activation of propargylic alcohols, the target compound offers two key advantages over simpler analogs: (i) its XLogP3 of 3.7 is closer to the experimentally determined optimal log D₇.₄ of 2.4 for CYP2E1 inhibition than the parent compound (XLogP3 1.5) [2], and (ii) its tertiary alcohol center precludes competing alcohol dehydrogenase-mediated oxidation—a confounding metabolic pathway active for primary and secondary propargylic alcohols [3]. This makes the target compound a cleaner pharmacological probe for isolating CYP-dependent effects in hepatocyte or microsomal assays.

P2X3 Receptor Pharmacology: Follow-Up on Existing Screening Data

The compound has documented screening-level evaluation against recombinant rat P2X3 at 10 µM in Xenopus oocytes [4], providing a starting data point for medicinal chemistry optimization. The diaryl substitution pattern distinguishes it from the majority of reported P2X3 antagonists, which tend to be anthraquinone derivatives, aryl polysulfonates, or pyrrolinone-based compounds [5]. Researchers investigating novel P2X3 chemotypes for pain or sensory disorder indications can use this compound to explore structure-activity relationships around a propargylic alcohol core that is chemically distinct from existing antagonist classes.

Computational Chemistry and Molecular Docking Studies Targeting Binuclear Metalloenzymes

With well-defined computed descriptors (XLogP3 3.7, TPSA 20.2 Ų, 3 rotatable bonds, MW 236.31), the target compound is suitable for in silico docking and molecular dynamics studies targeting binuclear copper enzymes (tyrosinase, laccase) or heme-containing CYP enzymes [6]. Its intermediate conformational flexibility (3 rotatable bonds vs. 1–2 for simpler analogs) offers a meaningful parameter for assessing entropic contributions to binding free energy calculations, while the m-tolyl group provides a defined hydrophobic contact that can be systematically varied in virtual screening campaigns.

Quote Request

Request a Quote for 4-(3-Methylphenyl)-2-phenylbut-3-yn-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.